

Thermodynamic Properties of Dodecyl Sulfide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **dodecyl sulfide** (CAS: 2469-45-6). Direct experimental values for the core thermodynamic properties of **dodecyl sulfide**, such as the standard enthalpy of formation, standard molar entropy, and heat capacity, are not readily available in published literature. This scarcity is primarily due to the complex experimental techniques required for organosulfur compounds. Consequently, this guide presents a detailed examination of the established experimental and computational methodologies for determining these properties. Furthermore, to provide context and a basis for estimation, thermodynamic data for the analogous C24 alkane, tetracosane, is provided. This document is intended to serve as a foundational resource for researchers, enabling them to understand the methodologies required to obtain these critical values and to make informed estimations for modeling and experimental design.

Introduction

Dodecyl sulfide, also known as di**dodecyl sulfide** or dilauryl sulfide ([CH₃(CH₂)₁₁]₂S), is a large hydrophobic molecule with applications in various fields, including as a component in organic synthesis and as a ligand in materials science. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and predicting its behavior in different environments. This guide addresses the core thermodynamic



parameters: standard enthalpy of formation (ΔfH°), standard molar entropy (S°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp).

Physicochemical and Thermodynamic Data

While specific experimental thermodynamic data for **dodecyl sulfide** is sparse, its basic physical properties have been documented. To offer a useful point of reference for its thermodynamic properties, the following tables include both the known physical characteristics of **dodecyl sulfide** and the standard thermodynamic values for its analogous hydrocarbon, n-tetracosane ($C_{24}H_{50}$), which has a similar molecular weight and structure, differing by the substitution of a methylene group with a sulfur atom.

Table 1: Physicochemical Properties of **Dodecyl Sulfide**

Property	Value	Source(s)	
Molecular Formula	C24H50S	[PubChem]	
Molar Mass	370.72 g/mol	[Sigma-Aldrich]	
Appearance	White to almost white powder or crystals	[ChemBK]	
Melting Point	38-40 °C	[ChemBK, Sigma-Aldrich]	
Boiling Point	260-263 °C at 4 mmHg	[ChemBK, Sigma-Aldrich]	
Density	0.845 g/cm ³	[ChemBK]	
Vapor Pressure	2.14 x 10^{-8} mmHg at 25 °C	[ChemBK]	
Flash Point	>113 °C (>235.4 °F) - closed cup	[Sigma-Aldrich]	

Table 2: Estimated Thermodynamic Properties for **Dodecyl Sulfide**

Direct experimental data for **dodecyl sulfide** is not available in the cited literature. The values for n-tetracosane (C₂₄H₅₀), its hydrocarbon analog, are provided for estimation purposes. The introduction of a sulfur atom in place of a CH₂ group is expected to alter these values. For



instance, the C-S bond is weaker than a C-C bond, and the C-S-C bond angle is different, which would influence the enthalpy of formation and entropy.

Thermodynamic Property	n-Tetracosane (C24H50) Value	Phase	Units
Standard Enthalpy of Formation (ΔfH°)	-594.3 ± 3.4	solid	kJ/mol
Standard Molar Entropy (S°)	679.9 ± 3.0	solid	J/mol·K
Heat Capacity (Cp)	725.0	solid	J/mol·K

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties for organosulfur compounds like **dodecyl sulfide** requires specialized and precise experimental techniques. The following sections detail the standard methodologies.

Standard Enthalpy of Formation via Rotating-Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is most accurately determined from the standard enthalpy of combustion (ΔcH°), measured using calorimetry. For sulfur-containing compounds, static-bomb calorimetry is inadequate due to the formation of a mixture of sulfur oxides and sulfuric acid of varying concentrations. The established method is rotating-bomb calorimetry, which ensures a complete and well-defined final state.[1][2]

Methodology:

• Sample Preparation: A precisely weighed sample of **dodecyl sulfide** (typically <1.5 g) is placed in a crucible within the combustion bomb.[3] A known length of fuse wire is connected to the electrodes, positioned to ignite the sample.

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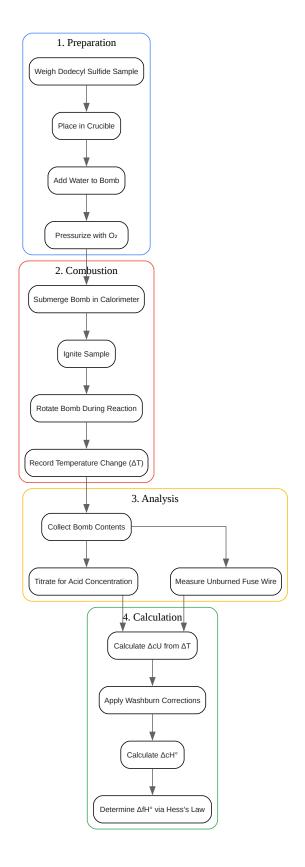
- Bomb Sealing and Pressurization: A small, known amount of distilled water is added to the bomb to dissolve the acid products formed during combustion. The bomb is then sealed and purged of atmospheric nitrogen before being filled with high-purity oxygen to a pressure of approximately 30-35 atm.[3][4]
- Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in the
 calorimeter's containment vessel (the "bucket"). The entire assembly is placed in an
 isothermal or adiabatic jacket to minimize heat exchange with the surroundings.
- Combustion and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The bomb is rotated during and after combustion to ensure that all sulfur-containing products are dissolved in the bomb solution, forming a uniform sulfuric acid solution. The temperature of the water in the bucket is recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).[5]
- Analysis of Products: After combustion, the bomb is depressurized, and the contents are
 carefully collected. The liquid phase is titrated to determine the total amount of acid (sulfuric
 acid and nitric acid from any residual N₂) formed.[5] The amount of unburned fuse wire is
 also measured.

Calculation:

- The total heat released (q_total) is calculated from the temperature change and the heat capacity of the calorimeter system (C_cal), which is determined separately using a standard substance like benzoic acid.
- Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid.
- The resulting energy change at constant volume (ΔcU) is corrected to standard state conditions (Washburn corrections) to account for the deviation of reactants and products from their standard states of 1 bar pressure.[2][6]
- The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU .
- Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, from the known ΔfH° values of the combustion products (CO₂(g) and H₂O(l)) and the calculated



ΔcH° of dodecyl sulfide.



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Figure 1. Workflow for determining enthalpy of formation using rotating-bomb calorimetry.

Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity (Cp) of a substance as a function of temperature. The "three-step method" is a common procedure.[7][8]

Methodology:

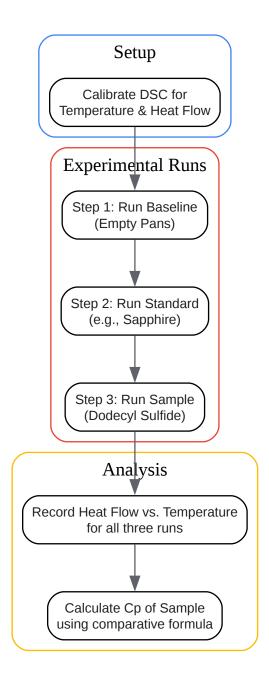
- Instrument Calibration: The DSC instrument must be calibrated for both temperature and heat flow. Temperature calibration is typically performed using certified standards with known melting points (e.g., indium, zinc). Heat flow calibration is also performed using a standard material.[7]
- Baseline Run (Step 1): An initial scan is performed with two empty, matched sample pans (one for the sample, one for the reference) to measure the baseline heat flow of the instrument over the desired temperature range. This accounts for any asymmetry in the system.[8]
- Standard Reference Run (Step 2): A precisely weighed sample of a standard reference material with a well-known heat capacity, such as sapphire (α-Al₂O₃), is placed in the sample pan. The scan is then repeated under the exact same conditions as the baseline run.
- Sample Run (Step 3): The standard is replaced with a precisely weighed sample of dodecyl sulfide, and the scan is repeated a third time under identical conditions.
- Calculation: The heat capacity of the sample (Cp,sample) at a given temperature is calculated using the following equation:

Cp,sample = (DSC_sample - DSC_baseline) / (DSC_std - DSC_baseline) * (m_std / m_sample) * Cp,std

Where:



- DSC_sample, DSC_baseline, and DSC_std are the heat flow signals from the sample, baseline, and standard runs, respectively.
- o m sample and m std are the masses of the sample and the standard.
- Cp,std is the known heat capacity of the standard material.



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Figure 2. Three-step workflow for determining heat capacity using Differential Scanning Calorimetry (DSC).

Computational Chemistry Protocols

Given the challenges of experimental measurements, high-level ab initio quantum chemical calculations provide a powerful alternative for determining the gas-phase thermodynamic properties of molecules like **dodecyl sulfide**.[9]

Enthalpy of Formation via Atomization or Isodesmic Reactions

The gas-phase standard enthalpy of formation at 298.15 K can be calculated from first principles.

Methodology:

- Geometry Optimization: The 3D structure of the dodecyl sulfide molecule is optimized using
 a reliable quantum mechanical method, such as Density Functional Theory (DFT) with a
 suitable basis set (e.g., B3LYP/6-311G(d,p)).[10]
- Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are
 calculated. This confirms the structure is a true minimum on the potential energy surface (no
 imaginary frequencies) and is used to compute the zero-point vibrational energy (ZPVE) and
 the thermal correction to enthalpy.[11]
- High-Accuracy Single-Point Energy Calculation: A more accurate electronic energy (E₀) is calculated at the optimized geometry using a high-level method, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or a composite method like G3, G4, or CBS-QB3.[12][13]
- Calculation of Total Enthalpy: The total enthalpy of the molecule at 298.15 K (H₂₉₈) is the sum of the high-accuracy electronic energy, the ZPVE, and the thermal correction from 0 K to 298.15 K.
- Enthalpy of Formation Calculation: The ΔfH° is typically calculated using a balanced reaction (an isodesmic reaction is preferred as it conserves bond types, leading to better error



cancellation).[11][14] The calculated ΔrH°_{298} for this reaction is combined with the known experimental ΔfH°_{298} values for the other reactants and products to determine the ΔfH°_{298} of **dodecyl sulfide**.

Conclusion

This guide summarizes the available physicochemical data for **dodecyl sulfide** and provides detailed protocols for the experimental and computational determination of its core thermodynamic properties. While specific experimental values for **dodecyl sulfide**'s enthalpy of formation, entropy, and heat capacity are currently absent from the literature, the methodologies described herein—rotating-bomb calorimetry, differential scanning calorimetry, and ab initio calculations—represent the definitive approaches for obtaining this data. For professionals in research and drug development, this guide serves as a practical reference for either undertaking these measurements or for utilizing computational tools to generate reliable estimates essential for advanced modeling and process design.

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